N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride
Overview
Description
N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Amidation: Formation of the benzamide moiety.
Alkylation: Introduction of the diethylamino group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents, and catalysts for amidation, and controlled temperatures for alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to certain enzymes or receptors, while the nitro group can participate in redox reactions. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(dimethylamino)methyl]phenyl}-3-methyl-4-nitrobenzamide hydrochloride
- N-{4-[(diethylamino)methyl]phenyl}-3-methyl-4-nitrobenzoate
Uniqueness
N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-3-methyl-4-nitrobenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-4-21(5-2)13-15-6-9-17(10-7-15)20-19(23)16-8-11-18(22(24)25)14(3)12-16;/h6-12H,4-5,13H2,1-3H3,(H,20,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDNXOZRRUYODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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